molecular formula C20H19NO4S2 B14635174 Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate CAS No. 53976-14-0

Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate

Cat. No.: B14635174
CAS No.: 53976-14-0
M. Wt: 401.5 g/mol
InChI Key: OFPLMICETODTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate typically involves multiple steps, starting from the thiophene ring. The process may include electrophilic aromatic substitution reactions to introduce the sulfonyl and phenyl groups. Common reagents used in these reactions include sulfonyl chlorides and phenylboronic acids, often in the presence of catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) in the presence of appropriate ligands.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique chemical properties.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-methylthiophene-3-carboxylate
  • Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-ethylthiophene-3-carboxylate

Uniqueness

Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate is unique due to the presence of both the sulfonyl and phenyl groups on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

53976-14-0

Molecular Formula

C20H19NO4S2

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 2-[(4-methylphenyl)sulfonylamino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H19NO4S2/c1-3-25-20(22)18-17(15-7-5-4-6-8-15)13-26-19(18)21-27(23,24)16-11-9-14(2)10-12-16/h4-13,21H,3H2,1-2H3

InChI Key

OFPLMICETODTQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.